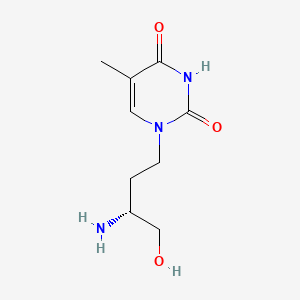

3-Amino-4-hydroxybutylthymine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

131652-61-4 |

|---|---|

Molecular Formula |

C9H15N3O3 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-[(3R)-3-amino-4-hydroxybutyl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O3/c1-6-4-12(3-2-7(10)5-13)9(15)11-8(6)14/h4,7,13H,2-3,5,10H2,1H3,(H,11,14,15)/t7-/m1/s1 |

InChI Key |

UCGMIPYJBNDZAY-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)CC[C@H](CO)N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CCC(CO)N |

Origin of Product |

United States |

Molecular Interactions and Biochemical Mechanisms of 3 Amino 4 Hydroxybutylthymine

Interactions with Nucleic Acid Processing Enzymes

The interaction of nucleotide analogues with enzymes like DNA polymerases provides a window into the high-fidelity process of DNA replication. neb.comwikipedia.org The unique structure of 3-Amino-4-hydroxybutylthymine, particularly its flexible butyl chain replacing the rigid deoxyribose ring, serves as a tool to explore the precise geometric and chemical requirements of the polymerase active site.

DNA polymerases exhibit remarkable selectivity, choosing the correct deoxynucleoside triphosphate (dNTP) from a pool of structurally similar molecules. nih.govnih.gov This selection process involves multiple steps, including initial binding and a subsequent conformational change of the enzyme into a "closed" state that precedes the chemical reaction. nih.govnih.gov The recognition is primarily based on the geometric shape and hydrogen-bonding potential of the incoming nucleotide, which must form a proper Watson-Crick base pair with the template strand. wikipedia.orglibretexts.orgnih.gov

For this compound to be recognized as a substrate, its thymine (B56734) base would need to pair with an adenine on the template strand. However, the modified side chain—(3-amino-4-hydroxybutyl)—would significantly influence the kinetics of its incorporation. The enzyme's active site is finely tuned to accommodate the deoxyribose moiety of a natural dNTP. nih.govresearchgate.net The altered size, shape, and increased flexibility of the butyl chain in this compound would likely affect its optimal positioning within the active site, potentially altering key kinetic parameters.

Enzymatic incorporation kinetics are typically evaluated by determining the Michaelis constant (K_m), which reflects the substrate's binding affinity, and the maximum reaction rate (k_cat), representing the catalytic turnover number. The efficiency of incorporation is often expressed as the ratio k_cat/K_m. It is expected that an analogue like this compound would exhibit a higher K_m and a lower k_cat compared to its natural counterpart, deoxythymidine triphosphate (dTTP), resulting in lower incorporation efficiency.

Table 1: Illustrative Kinetic Parameters for Nucleotide Incorporation

| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | Incorporation Efficiency (k_cat/K_m) (µM⁻¹s⁻¹) |

|---|---|---|---|---|

| Natural dTTP | High-Fidelity DNA Polymerase | 5.0 | 300 | 60 |

| Hypothetical this compound Triphosphate | High-Fidelity DNA Polymerase | 150 | 15 | 0.1 |

This table presents hypothetical data to illustrate the expected differences in kinetic parameters between a natural nucleotide and a modified analogue.

DNA polymerase fidelity refers to the enzyme's ability to accurately insert the correct nucleotide opposite a template base. neb.com High-fidelity polymerases possess a 3'→5' exonuclease "proofreading" domain, which removes misincorporated nucleotides. neb.comwikipedia.orgnih.gov The decision to incorporate a nucleotide or to excise it is influenced by the geometry of the newly formed base pair and the resulting conformational strain.

The incorporation of this compound could impact fidelity in several ways. If the analogue is incorporated opposite its correct partner (adenine), the altered backbone structure could cause a local distortion in the DNA double helix. This distortion might be recognized by the polymerase, potentially slowing or stalling further synthesis. If the analogue is misincorporated opposite guanine, cytosine, or thymine, the combination of a non-canonical base pair and the modified backbone could either enhance or reduce the probability of its removal by the proofreading machinery. The specific stereochemistry of the amino and hydroxyl groups on the butyl chain would be critical in determining the precise nature of these interactions. Reduced replication fidelity can lead to an increased mutation rate. nih.govnih.gov

Structural studies, typically using X-ray crystallography, provide high-resolution snapshots of how a DNA polymerase interacts with its substrates. nih.gov Upon binding the correct dNTP, the "fingers" domain of the polymerase undergoes a large conformational change, rotating to create a snug active site around the template-dNTP pair. nih.govnih.gov This induced-fit mechanism is crucial for catalysis and fidelity. nih.gov

In a complex with this compound, the thymine base would likely occupy the same position as in a natural substrate to facilitate base pairing. However, the flexible butyl chain would adopt a conformation that minimizes steric clashes with active site residues. The amino and hydroxyl groups on the chain could form novel hydrogen bonds with amino acid side chains or the phosphate (B84403) backbone, which are not present with natural dNTPs. These new interactions could potentially stabilize a non-canonical conformation of the enzyme, affecting the rates of subsequent chemical steps and translocation. nih.gov

Mechanistic Probing of Fundamental Biological Pathways

The specific chemical features of this compound make it a valuable tool for dissecting the fundamental non-covalent interactions that underpin nucleic acid structure and recognition by proteins.

The stability and function of DNA and RNA are dictated by a complex interplay of non-covalent interactions. rsc.orglibretexts.orgnih.gov

Hydrogen Bonding: This is the primary force responsible for the specificity of base pairing (A-T and G-C). wikipedia.orglibretexts.orgnih.gov The amino and hydroxyl groups on the side chain of this compound introduce additional hydrogen bond donors and acceptors. When incorporated into a nucleic acid strand, these groups could form hydrogen bonds with nearby amino acid residues in a protein, potentially enhancing the stability of the protein-nucleic acid complex. nih.gov

π-Stacking: The aromatic rings of the nucleobases stack on top of each other, creating favorable van der Waals and electrostatic interactions that are a major stabilizing force in the DNA double helix. nih.govresearchgate.netresearchgate.net The thymine ring of this compound would participate in these stacking interactions. Furthermore, the π-system of the base can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in DNA-binding proteins. researchgate.netnih.gov

Cation-π Interactions: These are strong, non-covalent interactions that occur between a cation and the electron-rich face of an aromatic ring. nih.govnih.gov In biological systems, the side chains of lysine and arginine can interact favorably with the rings of nucleobases or aromatic amino acids. nih.govmdpi.com The thymine base of the analogue can participate in such interactions, which are crucial for the stability of many protein-nucleic acid complexes.

The ability of an enzyme to bind and process a substrate is exquisitely dependent on the substrate's structural and chemical properties.

Shape and Size: The active sites of enzymes are precisely shaped pockets. nih.govresearchgate.net The replacement of the compact deoxyribose ring with a more extended and flexible butyl chain in this compound introduces significant changes in shape and size. This alteration would directly test the steric tolerance of a polymerase's active site.

Hydrophobicity: The butyl chain is more hydrophobic than the deoxyribose sugar. This increased hydrophobicity could influence how the molecule partitions into the enzyme's active site, which often contains hydrophobic pockets to accommodate the nucleobase. nih.govresearchgate.net

Pi-Electron Density: The π-electron system of the thymine ring is essential for recognition and stacking interactions. nih.govresearchgate.net This feature is retained in this compound, allowing it to engage in the π-stacking and cation-π interactions critical for binding within the enzyme active site and for the stability of the resulting DNA duplex. nih.govnih.gov

Table 2: Properties of Molecular Moieties

| Structural Feature | Component | Potential Interactions | Role in Recognition/Function |

|---|---|---|---|

| Aromatic Ring | Thymine | Hydrogen Bonding, π-Stacking, Cation-π | Base pairing specificity, helical stability, protein recognition |

| Flexible Chain | Butyl Group | Hydrophobic Interactions, van der Waals | Probes steric limits of active site, influences backbone conformation |

| Functional Groups | Amino (-NH₂) | Hydrogen Bonding, Ionic Interactions | Potential for novel interactions with enzyme active site |

| Functional Groups | Hydroxyl (-OH) | Hydrogen Bonding | Mimics 3'-OH for potential ligation, interacts with enzyme/solvent |

Modulation of Enzymatic Activity through Analogue Incorporation and Chain Termination

As a nucleoside analogue, this compound is designed to mimic natural deoxynucleosides to interact with enzymes involved in DNA synthesis. The primary mechanism by which it is expected to modulate enzymatic activity is through its incorporation into a growing DNA strand, leading to the irreversible cessation of chain elongation. This process, known as chain termination, is a hallmark of many antiviral and anticancer therapies. sigmaaldrich.comwikipedia.org

The mechanism can be broken down into several key steps:

Cellular Uptake and Anabolic Phosphorylation: Initially, the compound would be transported into the cell. Inside the cell, host cell kinases would recognize it as a thymidine (B127349) analogue and sequentially phosphorylate it to its monophosphate, diphosphate, and ultimately its active triphosphate form. This metabolic activation is a prerequisite for its interaction with DNA polymerases.

Competition with Natural Substrates: The resulting triphosphate analogue of this compound acts as a competitive substrate to the natural deoxythymidine triphosphate (dTTP). It vies for the active site of DNA polymerases.

Incorporation into DNA: During DNA replication, the DNA polymerase incorporates the analogue into the nascent DNA strand opposite an adenine base in the template strand.

Chain Termination: The defining feature of a chain-terminating nucleoside analogue is the absence of a 3'-hydroxyl group, which is essential for forming a phosphodiester bond with the next incoming deoxynucleoside triphosphate. sigmaaldrich.comwikipedia.org The acyclic "3-amino-4-hydroxybutyl" side chain of the compound lacks the specific 3'-OH moiety required for this bond formation. Consequently, once the polymerase incorporates the analogue, no further nucleotides can be added, and the DNA chain is terminated. nih.govnih.gov This premature termination halts the replication process.

This mechanism is fundamentally the same as that used in the Sanger method for DNA sequencing, which employs dideoxynucleotides to intentionally terminate DNA synthesis at specific points. wikipedia.org

Cellular Interactions and Cytotoxicity Mechanisms (in vitro studies for mechanistic understanding)

The primary mechanism of cytotoxicity for chain-terminating nucleoside analogues stems directly from their ability to halt DNA replication. In vitro studies on related compounds have elucidated the cellular consequences of this action. While specific data for this compound is not available, the expected cytotoxic mechanisms would follow a similar pathway.

The cytotoxic effects are primarily driven by the induction of DNA damage and subsequent cellular responses. The incorporation of the analogue and the resulting stalled replication forks can trigger a DNA damage response (DDR). This can lead to cell cycle arrest, providing the cell with time to attempt repair. However, if the damage is too extensive or irreparable, the cell may be directed towards programmed cell death, or apoptosis.

A significant factor in the cytotoxicity of many nucleoside analogues is their effect on mitochondrial DNA. DNA polymerase gamma (Polγ), the enzyme responsible for replicating mitochondrial DNA, can sometimes incorporate these analogues more readily than nuclear DNA polymerases. The inhibition of mitochondrial DNA replication can lead to a depletion of mitochondrial DNA, impaired mitochondrial function, loss of ATP production, and an increase in reactive oxygen species (ROS), ultimately contributing to cellular toxicity.

The table below outlines the general, anticipated steps leading to cytotoxicity based on the compound's structural class.

| Step | Cellular Event | Potential Consequence |

| 1 | Analogue Incorporation | Halting of DNA chain elongation during replication. |

| 2 | Replication Fork Stalling | Accumulation of single-stranded DNA and activation of DNA damage sensors. |

| 3 | DNA Damage Response (DDR) | Activation of cell cycle checkpoints (e.g., at G1/S or G2/M phase) to arrest proliferation. |

| 4 | Apoptosis Induction | If DNA damage is severe, activation of apoptotic pathways (e.g., p53-dependent pathway) leading to programmed cell death. |

| 5 | Mitochondrial Dysfunction | Incorporation into mitochondrial DNA by Polymerase γ, leading to impaired energy metabolism and increased oxidative stress. |

These mechanisms underscore how a molecule like this compound could exert a cytotoxic effect on proliferating cells, a principle that is foundational to the development of various chemotherapeutic agents.

Computational and Theoretical Investigations of 3 Amino 4 Hydroxybutylthymine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. For thymine (B56734) analogs like 3-Amino-4-hydroxybutylthymine, these calculations can provide insights into how the modification of the canonical thymine structure influences its chemical behavior.

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to compute various molecular properties that help in predicting reactivity. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

For thymine and its analogs, the electronic properties are of significant interest due to their role in DNA structure and function. The introduction of an amino-hydroxybutyl group at the N3 position of the thymine ring is expected to alter the electron distribution and, consequently, the reactivity of the molecule.

Table 1: Calculated Electronic Properties of Thymine and a Model Analog (Note: The data for the model analog is hypothetical and based on general trends observed for similar modifications.)

| Property | Thymine | Model Analog (this compound) |

| HOMO Energy (eV) | -6.5 | -6.2 |

| LUMO Energy (eV) | -0.3 | -0.1 |

| HOMO-LUMO Gap (eV) | 6.2 | 6.1 |

| Dipole Moment (Debye) | 3.9 | 4.5 |

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The introduction of the polar amino-hydroxybutyl side chain is predicted to slightly decrease the HOMO-LUMO gap and increase the dipole moment, suggesting a potential increase in reactivity and intermolecular interactions.

The flexibility of the amino-hydroxybutyl side chain in this compound allows it to adopt various conformations, which can influence its biological activity. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. ijpsr.com These stable conformations correspond to minima on the potential energy surface.

Computational methods can be used to rotate the single bonds in the side chain and calculate the energy of each resulting conformation. This process generates a potential energy landscape, from which the global and local energy minima can be identified. The relative energies of these conformers determine their population at a given temperature.

For flexible molecules like this compound, understanding the preferred conformations is crucial for predicting how it might fit into the active site of an enzyme. uq.edu.au The stability of different conformers is influenced by a variety of intramolecular interactions, such as hydrogen bonds, steric hindrance, and electrostatic interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the physical movements of atoms and molecules. These methods are particularly useful for investigating the interactions between a small molecule, like this compound, and a biological macromolecule, such as an enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method can be used to screen for potential inhibitors of enzymes, such as thymidine (B127349) kinase, for which thymine analogs are often substrates or inhibitors. The binding specificity is determined by a combination of shape complementarity and favorable intermolecular interactions between the ligand and the active site of the enzyme.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-enzyme complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. From these simulations, the thermodynamics of binding, including the binding free energy, can be calculated. The binding free energy is a key determinant of the affinity of a ligand for its target.

Table 2: Hypothetical Binding Free Energy Components for a Thymine Analog with a Target Enzyme

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -15.8 |

| Polar Solvation Energy | 30.5 |

| Nonpolar Solvation Energy | -4.5 |

| Total Binding Free Energy | -25.0 |

These calculations can help to understand the driving forces behind the binding process and to predict how modifications to the ligand structure might affect its binding affinity.

MD simulations provide a wealth of information about the energetics and dynamics of protein-ligand interactions. By analyzing the trajectory of the simulation, it is possible to identify key amino acid residues in the enzyme's active site that are involved in binding the ligand. The strength and duration of interactions, such as hydrogen bonds and hydrophobic contacts, can be quantified.

Photophysical Property Investigations

The photophysical properties of a molecule describe its interaction with light, including the absorption and emission of photons. For thymine and its analogs, these properties are of interest due to the role of UV radiation in causing DNA damage. mbi-berlin.de

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of light that a molecule will absorb and the nature of the electronic transitions involved. acs.orgresearchgate.net

The introduction of the amino-hydroxybutyl side chain may cause a slight shift in the absorption maximum of the thymine chromophore. Furthermore, the excited-state dynamics of the molecule, which determine its fluorescence and photochemical reactivity, can also be investigated using advanced computational techniques. Understanding these properties is important for assessing the photostability of thymine analogs and their potential to participate in photochemical reactions.

Excited-State Structural Dynamics of Thymine Derivatives

The study of the excited-state structural dynamics of thymine and its derivatives is crucial for understanding the initial steps of photochemical reactions that can lead to DNA damage. Upon absorption of UV light, these molecules undergo rapid structural changes. Computational and theoretical methods provide invaluable insights into these ultrafast processes.

One key area of investigation is how substituents on the thymine ring influence its excited-state dynamics. For instance, studies on N(1)-substituted thymine derivatives, such as N(1)-methylthymine, thymidine, and thymidine 5'-monophosphate, have been conducted using UV resonance Raman spectroscopy combined with theoretical simulations. nih.gov These studies reveal that the nature of the substituent at the N(1) position can significantly affect the vibrations of the nucleobase. nih.gov While larger substituents like the sugar in thymidine effectively isolate the ring vibrations, smaller groups like a methyl group can couple with the ring's vibrational modes, altering the initial excited-state dynamics. nih.govacs.org

Theoretical models have been developed to explain the deactivation pathways of photoexcited thymine. In the gas phase, thymine exhibits a longer excited-state lifetime (around 5-7 ps) compared to other nucleobases. barbatti.org Several computational models have been proposed to explain this phenomenon, primarily revolving around the concept of the molecule being "trapped" in an excited state before returning to the ground state. barbatti.orgmdpi.com These models are often distinguished by which excited state (S1 or S2) the trapping occurs in. barbatti.orgmdpi.com

Nonadiabatic dynamics simulations, which account for the transitions between different electronic states, are essential for exploring these deactivation pathways. rsc.org These simulations have shown that dynamic electron correlation plays a significant role in the photophysics of thymine. barbatti.org The environment, such as the presence of water or methanol, also influences the photochemistry. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are used to simulate these solvent effects, showing that while the general relaxation mechanism might be similar to the gas phase, the solvent can modulate the potential energy surfaces and the accessibility of conical intersections (points where potential energy surfaces cross, facilitating rapid non-radiative decay). nih.gov

| Theoretical Model | Description | Key Features |

| S1 Trapping Model | Assigns a sub-picosecond time constant to a fast S2(ππ) → S1(nπ) transition, with a subsequent, slower S1(nπ) → S0 transition (around 5 ps). The elongated lifetime is attributed to trapping in the S1 state. barbatti.org | Fast S2 to S1 decay, slow S1 to S0 decay. barbatti.org |

| S2 Trapping Model | Proposes that the conversion from the S2(ππ) state to the S1(nπ*) state is unexpectedly slow, leading to trapping in the S2 state. barbatti.org | Slow S2 to S1 decay. barbatti.org |

| S1/S2 Trapping Model | A combined model suggesting that an initial delay is caused by trapping in the S2 state, followed by further trapping in the S1 state after the S2 → S1 transition to account for the full lifetime. barbatti.orgmdpi.com | Trapping occurs in both S2 and S1 states. barbatti.orgmdpi.com |

Theoretical Prediction of Photoproduct Formation Pathways

Upon UV irradiation, adjacent thymine bases in a DNA strand can form several photoproducts, most notably cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and pyrimidine-(6-4)-pyrimidone photoproducts (6-4PPs). researchgate.net Computational chemistry is instrumental in elucidating the complex reaction mechanisms leading to these DNA lesions. researchgate.net

Density Functional Theory (DFT) has been employed to investigate the formation of the 6-4PP. One study focused on the ring-opening mechanism of a proposed oxetane (B1205548) intermediate. researchgate.net The calculations determined the Gibbs energy of activation and reaction for both an intramolecular pathway and a pathway catalyzed by water molecules. The results suggest that in a biological environment, the process is likely assisted by water molecules, which significantly lower the activation barrier. researchgate.net

| Reaction Pathway | Assisting Molecules | Gibbs Energy of Activation (kJ mol⁻¹) | Gibbs Energy of Reaction (kJ mol⁻¹) |

| Intramolecular | None | +166 | -35 |

| Water-assisted | 2 H₂O (with deprotonated phosphate) | +44 | -79 |

Data sourced from a DFT study on the oxetane intermediate ring opening in 6-4PP formation. researchgate.net

Furthermore, theoretical studies have explored how the local DNA sequence can influence photoproduct formation. QM/MM approaches have been used to show that flanking bases next to a thymine-thymine step can quench the formation of CPDs. rsc.org These simulations revealed that a charge transfer (CT) state between the flanking base and the adjacent thymine can create a decay pathway that competes with dimer formation, ultimately leading to an exciplex. The likelihood of this quenching pathway correlates with the oxidation potential of the flanking base. rsc.org

Ab initio methods have also been used to determine the stable structures of thymine photoproducts after they are formed. For example, the structures of diastereoisomers of 5,6-dihydroxy-5,6-dihydrothymine (thymine glycol) and 5,6-dihydrothymine have been optimized at the 6-31G level. nih.gov These calculations revealed that the methyl group in thymine glycol prefers a pseudo-axial orientation, making it a bulkier lesion than 5,6-dihydrothymine, which may explain their different biological consequences. nih.gov

Computational Design for Tailored Photophysical Characteristics

The computational design of molecules with specific photophysical properties is a growing field. While there are no explicit studies on the design of "this compound" for tailored characteristics, the principles derived from computational studies of other thymine derivatives and related compounds lay the groundwork for such endeavors. The goal is to establish clear structure-property relationships that allow for the rational design of new molecules.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) and ab initio calculations are fundamental tools for predicting how chemical modifications will alter a molecule's photophysical behavior. nih.govacs.org By systematically studying a series of derivatives, researchers can understand the effects of different functional groups on properties such as absorption spectra, excited-state lifetimes, and quantum yields for fluorescence, phosphorescence, or photoproduct formation.

For example, the computational study of thionucleobases, where an oxygen atom is replaced by a sulfur atom (e.g., 4-thiouracil), provides a clear case of how a single atomic substitution can dramatically alter photophysical outcomes. nih.gov These compounds exhibit a much higher triplet population quantum yield compared to their canonical counterparts. nih.gov Quantum chemical calculations can rationalize these differences by examining the energies of the singlet and triplet states and the magnitude of spin-orbit coupling between them, which governs the rate of intersystem crossing. nih.gov By understanding these factors, one could theoretically tune the triplet-sensitizing ability of a molecule.

The insights gained from studying how solvent environments and neighboring bases affect the photochemistry of thymine also contribute to design principles. nih.govrsc.org For instance, if a longer excited-state lifetime is desired, one could computationally screen for derivatives whose excited-state potential energy surfaces are less susceptible to solvent-induced deactivation pathways. Similarly, if the goal is to create a photostable compound, computational models can help identify modifications that promote rapid and efficient non-radiative decay back to the ground state, minimizing the time available for photochemical reactions to occur. rsc.orgacs.org

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found for the chemical compound "this compound." This suggests that the compound may not have been synthesized, or if it has, its properties and applications have not been described in the accessible scientific domain.

Therefore, it is not possible to generate an article focusing solely on "this compound" as requested. An article on a compound with no available data would necessitate speculation and fabrication of information, which falls outside the scope of scientifically accurate content generation.

While the provided outline details various advanced research areas such as genetic code expansion, modified nucleic acids, and photochemical applications, these fields utilize a wide range of other, well-documented molecules. The absence of "this compound" from the scientific literature prevents any factual discussion of its role within these contexts.

It is recommended to verify the name and structure of the compound of interest. If the intended subject was a different, yet similar molecule, providing the correct chemical identifier would be necessary to proceed with a factual and informative article.

Applications in Advanced Research and Synthetic Biology

Photochemical Applications of Thymine (B56734) Derivatives in Materials Science

Development of Photoresponsive Polymeric Materials and Photoresists

The incorporation of nucleobase analogues into polymeric structures is a promising strategy for the development of advanced photoresponsive materials and photoresists. The thymine moiety within "3-Amino-4-hydroxybutylthymine" offers a potential route to photo-cross-linking through the well-established [2+2] cycloaddition reaction of the thymine base upon exposure to UV radiation. This dimerization reaction can induce significant changes in the polymer's solubility and mechanical properties, which is a fundamental principle in the design of photoresists.

The presence of the amino and hydroxyl functional groups on the acyclic side chain of "this compound" could further modulate the properties of such photoresponsive polymers. These hydrophilic groups can enhance the solubility of the polymer in aqueous or polar organic solvents, a critical factor in the development and processing of photoresist materials. Furthermore, these functional groups provide reactive sites for further chemical modification or for establishing intermolecular interactions, such as hydrogen bonding, which can influence the thermal and mechanical stability of the resulting polymeric material.

Research into polymers containing thymine derivatives has shown their potential application as negative-type photoresists. In these systems, the photodimerization of thymine units leads to the cross-linking of polymer chains, rendering the exposed regions insoluble to a developer solution. The efficiency of this process can be influenced by the flexibility and local concentration of the thymine moieties within the polymer backbone. The acyclic nature of the side chain in "this compound" could impart greater conformational freedom to the thymine base, potentially facilitating the photodimerization process.

While direct experimental studies on polymers synthesized from "this compound" for photoresist applications are not extensively documented in publicly available literature, the fundamental chemical properties of its constituent parts suggest its potential utility in this field. The combination of a photoreactive thymine base with a functionalized, flexible acyclic side chain presents a compelling case for its exploration in the design of novel photoresponsive materials.

Development of Aptamers and Advanced Diagnostic Agents based on Modified Nucleotides

Aptamers are short, single-stranded oligonucleotides (DNA or RNA) that can fold into specific three-dimensional structures to bind with high affinity and specificity to a target molecule. The modification of nucleobases is a key strategy in the development of aptamers with enhanced properties, such as improved binding affinity, nuclease resistance, and target recognition capabilities. The unique chemical structure of "this compound" makes it a candidate for incorporation into aptamers to potentially enhance their function.

The introduction of functional groups that are not present in natural nucleotides can expand the chemical diversity of an aptamer library, increasing the probability of isolating aptamers with high affinity for a specific target. The amino and hydroxyl groups on the side chain of "this compound" can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, with a target molecule. These additional interactions can significantly strengthen the binding affinity and specificity of the aptamer.

For instance, studies have demonstrated that the incorporation of amino acid-like side chains into aptamers can enhance their binding to protein targets. The amino group of "this compound" can act as a hydrogen bond donor or a protonated cation, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These functionalities can mimic the side chains of amino acids like serine or threonine, potentially enabling the modified aptamer to interact more effectively with protein targets.

Future Directions and Emerging Research Avenues

Rational Design Principles for Next-Generation Thymine (B56734) Analogs with Enhanced Specificity

The central goal in designing new nucleoside analogs like 3-Amino-4-hydroxybutylthymine is to achieve high specificity for target enzymes or biological pathways, thereby maximizing efficacy and minimizing off-target effects. Rational design relies on a deep understanding of structure-activity relationships (SAR) and the molecular interactions between the analog and its biological target. nih.gov For next-generation thymine analogs, several key principles guide this process:

Sugar and Acyclic Moiety Modifications: The acyclic 3-amino-4-hydroxybutyl group that replaces the deoxyribose sugar in this compound is a critical area for modification. Altering the length, stereochemistry, and functional groups of this side chain can profoundly influence how the molecule is recognized and processed by cellular and viral enzymes, such as DNA polymerases and kinases. nih.gov The aim is to create a structure that mimics the natural nucleoside just enough to be accepted by the target enzyme but possesses unique features to disrupt its normal function or confer a new one. nih.gov

Nucleobase Modifications: While the thymine core is retained, modifications to the pyrimidine (B1678525) ring itself can enhance specificity. For instance, alterations at the C5 position are well-tolerated by many DNA polymerases and can be used to attach various functional groups without disrupting base pairing. nih.govnih.gov Another strategy involves modifying the ring structure, such as the introduction of a sulfur atom, which has been shown to minimize base-pairing mismatches and improve DNA polymerization specificity. nih.gov

Exploiting Target Enzyme Structure: A detailed understanding of the three-dimensional structure of target enzymes is crucial. For example, crystal structures of DNA polymerases can reveal how the enzyme accommodates modified nucleotides, with modifications often positioned in the major groove of the DNA duplex. nih.gov This structural information allows for the design of analogs with modifications that fit precisely into the active site, potentially increasing binding affinity and selectivity for viral polymerases over human ones.

| Design Principle | Target Modification Area | Potential Impact on Specificity |

| Mimicry and Disruption | Acyclic Side Chain (e.g., 3-amino-4-hydroxybutyl) | Enhance recognition by viral polymerases while being a poor substrate for human polymerases. |

| Steric and Electronic Tuning | C5 Position of Thymine Ring | Improve binding affinity and introduce functional handles without disrupting Watson-Crick pairing. nih.govnih.gov |

| Altered H-Bonding Capacity | Thymine Ring Heteroatoms (e.g., thio-substitution) | Reduce mispairing with incorrect bases (e.g., guanine), increasing replication fidelity. nih.gov |

| Conformational Locking | Acyclic Side Chain | Restrict the molecule's flexibility to favor a conformation that binds optimally to the target enzyme's active site. |

Exploration of Novel Enzymatic Pathways for Efficient Analogue Integration and Processing

For this compound to be effective as a therapeutic agent or a biotechnological tool, it must be efficiently phosphorylated to its active triphosphate form and subsequently incorporated into DNA. While chemical synthesis of such analogs is possible, enzymatic and chemoenzymatic routes offer significant advantages in terms of stereo- and regioselectivity, often under milder, more environmentally friendly conditions. researchgate.net

Future research will focus on discovering and engineering enzymes that can process unique structures like this compound. Key areas of exploration include:

Nucleoside Kinase Engineering: The first step in activation is phosphorylation, catalyzed by nucleoside kinases. These enzymes are often the bottleneck for the activation of modified nucleosides. Directed evolution and rational design can be used to engineer kinases with broadened substrate specificity to efficiently phosphorylate the primary alcohol of the 4-hydroxybutyl group.

Polymerase Acceptance and Incorporation: The ultimate step is the incorporation of the triphosphate form of the analog into a growing DNA strand by a DNA polymerase. mdpi.com Studies have shown that polymerases from different evolutionary families (e.g., A and B) exhibit varying levels of tolerance for modified nucleotides. nih.govacs.org Screening a wide range of natural and engineered polymerases will be necessary to find ones that can efficiently and faithfully incorporate this compound triphosphate. nih.gov

Biocatalytic Cascades: A significant advance is the use of multi-enzyme "one-pot" cascades for the synthesis of nucleoside analogs. elsevierpure.com These systems can convert simple precursors into complex final products without the need for isolating intermediates. elsevierpure.com Developing a biocatalytic cascade for this compound could involve enzymes like nucleoside phosphorylases for "base swapping" onto a modified acyclic sugar precursor, followed by kinases for phosphorylation. tandfonline.comnih.gov The use of thermostable enzymes is particularly advantageous for these synthetic applications. tandfonline.com

| Enzyme Class | Role in Analog Processing | Research Avenue |

| Nucleoside Kinases | Initial phosphorylation to the monophosphate form. | Engineering enzymes with altered active sites to accommodate the acyclic side chain. |

| Nucleotide Kinases | Conversion of mono- to di- and tri-phosphate forms. | Identifying kinases with broad substrate tolerance for modified monophosphates. |

| DNA Polymerases | Incorporation of the triphosphate analog into DNA. pnas.org | Screening diverse polymerases (e.g., from thermophilic archaea) for efficient and high-fidelity incorporation. acs.org |

| Nucleoside Phosphorylases | Synthesis of the analog via transglycosylation ("base swapping"). tandfonline.comresearchgate.net | Using these enzymes in biocatalytic cascades for a more sustainable synthesis route. elsevierpure.com |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Molecular Biology, and Advanced Materials Science

The full potential of novel thymine analogs like this compound can only be realized through a convergence of disciplines. The traditional path of drug discovery is being augmented by new applications in nanotechnology and materials science, where DNA is used as a programmable building block. wikipedia.org

Synthetic Chemistry: Chemists are essential for the initial design and synthesis of this compound and a library of related derivatives. They provide the physical molecules needed for biological and material testing, creating innovative structures that push the boundaries of what can be achieved. rsc.org

Molecular Biology: Molecular biologists are crucial for evaluating the synthesized analogs. They perform the enzymatic assays, cell-based studies, and sequencing experiments to determine how the analog is processed, its mechanism of action, and its biological effects. nih.gov This includes studying its incorporation by various DNA polymerases and its impact on DNA replication and repair. nih.gov

Advanced Materials Science: There is growing interest in using modified DNA as a component for advanced materials. researchgate.net DNA nanotechnology leverages the specific Watson-Crick base pairing to construct two- and three-dimensional nanostructures. wikipedia.orgcambridge.org Incorporating an analog like this compound could introduce new functionalities. For example, the amino group in the side chain could be used as a chemical handle for cross-linking or attaching other molecules, such as proteins or nanoparticles, to a DNA scaffold. researchgate.net The unique structure could also alter the physical properties of DNA-based materials, such as their thermal stability or conductivity. springernature.com This creates opportunities for developing novel biosensors, drug delivery vehicles, and components for molecular electronics. rsc.org

Bioinformatic and Artificial Intelligence-Driven Approaches in Nucleoside Analog Discovery and Optimization

The traditional process of drug discovery is often slow and expensive. The integration of computational methods, particularly bioinformatics and artificial intelligence (AI), is set to revolutionize the discovery and optimization of nucleoside analogs. nih.gov

Predictive Modeling: Quantitative structure-activity relationship (QSAR) models can be used to predict the biological activity of a designed analog like this compound before it is synthesized. chemrxiv.org By analyzing databases of existing nucleoside analogs and their known activities, machine learning algorithms can identify key structural features that correlate with desired properties, such as high potency or low toxicity.

Generative AI for De Novo Design: A groundbreaking development is the use of generative AI models to design entirely new molecules. chemrxiv.orgresearchgate.net These models, such as Conditional Randomized Transformers (CRT), can be trained on vast datasets of known chemical structures and then tasked to generate novel nucleoside analogs with specific desired properties. chemrxiv.orgchemrxiv.org For example, a model could be conditioned on the structure of a known antiviral drug to generate new analogs predicted to have similar or improved activity against a specific viral polymerase. researchgate.netchemrxiv.org

Optimization and Virtual Screening: Once a lead compound like this compound is identified, AI can be used to optimize its structure. Algorithms can suggest specific modifications to the molecule to improve properties like binding affinity, metabolic stability, or solubility. This approach can also be used to virtually screen large libraries of compounds to identify those most likely to be effective, significantly reducing the time and cost associated with laboratory screening. nih.govdigitellinc.com AI-based tools are also being developed to predict and optimize antigen design for vaccines, a field that increasingly utilizes modified nucleosides. mdpi.com

| Computational Approach | Application in Analog Discovery | Specific Goal for this compound |

| Machine Learning (QSAR) | Predict biological activity based on chemical structure. chemrxiv.org | Predict antiviral potency and potential for off-target effects. |

| Generative AI Models | Design novel nucleoside analogs de novo. researchgate.netchemrxiv.org | Generate derivatives with enhanced binding to a target viral polymerase. |

| Molecular Dynamics Simulations | Simulate the interaction between the analog and its target enzyme. | Understand how the acyclic chain fits into the polymerase active site and affects its dynamics. |

| High-Throughput Virtual Screening | Computationally screen large libraries of virtual compounds. | Identify other acyclic thymine derivatives with potentially superior properties. |

Q & A

Q. What are the recommended analytical techniques to confirm the purity and identity of 3-Amino-4-hydroxybutylthymine in synthetic preparations?

Methodological Answer:

- Use liquid chromatography coupled with mass spectrometry (LC/MS-ELSD) to assess purity, leveraging protocols similar to those for structurally related compounds like 3-Amino-4-(4-hydroxyphenyl)butanoic acid .

- Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy , referencing coupling constants and chemical shifts observed in analogs such as 3-Amino-4-phenylbutanoic acid .

- Cross-validate with infrared spectroscopy (IR) to identify functional groups (e.g., hydroxyl, amino) based on methods applied to 4-hydroxybenzaldehyde derivatives .

Q. How can researchers safely handle and store this compound to minimize health and environmental risks?

Methodological Answer:

- Follow GHS hazard guidelines for compounds with acute oral toxicity (Category 4) and environmental toxicity (Aquatic Chronic 1):

- Use nitrile gloves, lab coats, and chemical goggles during handling .

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation, as recommended for amino-hydroxy derivatives .

- Dispose of waste via incineration or certified hazardous waste facilities to avoid environmental release .

Q. What synthetic routes are effective for producing this compound?

Methodological Answer:

- Stepwise functionalization : Start with thymine derivatives, introduce hydroxybutyl groups via alkylation (e.g., using trimethylsulfoxonium iodide), followed by amination with protected amino groups .

- Optimize reaction conditions (e.g., pH 7–8, 40–60°C ) to avoid side reactions, as demonstrated for 3-amino-4-phenylbutanoic acid synthesis .

- Purify intermediates via flash column chromatography (silica gel, methanol/dichloromethane gradients) to isolate high-purity products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer:

- Perform variable-temperature NMR to distinguish dynamic conformational changes from stereochemical ambiguities, as applied to 4-hydroxybenzaldehyde polymers .

- Validate assignments using 2D-COSY and HSQC experiments , referencing protocols for amino-hydroxybutyric acid analogs .

- Compare computational density functional theory (DFT) simulations of expected spectra with experimental data to resolve discrepancies .

Q. What experimental strategies can elucidate the metabolic stability of this compound in biological systems?

Methodological Answer:

- Use in vitro hepatocyte assays with LC/MS monitoring to track degradation products, following methods for 3-(4-hydroxyphenyl)lactate metabolism studies .

- Apply isotopic labeling (e.g., 13C/15N) to trace metabolic pathways, as demonstrated in studies of dopamine derivatives .

- Correlate results with QSAR models of structurally similar compounds (e.g., 3-amino-4-morpholin-4-yl-benzenesulfonamide) to predict enzyme interactions .

Q. How can computational modeling improve the design of this compound-based probes for enzyme inhibition studies?

Methodological Answer:

- Perform molecular docking using crystallographic data of target enzymes (e.g., kinases, polymerases) to predict binding modes, referencing tetraethylammonium 4-hydroxybenzoate monohydrate structural insights .

- Optimize probe hydrophilicity via logP calculations and solvent-accessible surface area (SASA) analysis , aligning with methods for 4-aminodiphenylamine derivatives .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Methodological Resources

- Contradiction Analysis : Cross-reference analytical data (e.g., LC/MS, NMR) with synthetic protocols to identify batch-specific impurities .

- Environmental Impact Mitigation : Use solid-phase extraction (SPE) for wastewater analysis to detect trace residues, as applied in amphetamine precursor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.